1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the propyl group.
Synthesis of the Pyrrolidinone Derivative: The phenylpyrrolidinone moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine and pyrrolidinone derivatives using a urea-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Methylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(3-(4-Propylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Uniqueness
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific structural features, such as the ethyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-23-11-13-24(14-12-23)10-6-9-21-20(27)22-17-15-19(26)25(16-17)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLDMITQUBIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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